molecular formula C18H16BrNO5 B2991235 2-(4-bromo-2-formylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)acetamide CAS No. 1147407-35-9

2-(4-bromo-2-formylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)acetamide

Cat. No.: B2991235
CAS No.: 1147407-35-9
M. Wt: 406.232
InChI Key: XXSBLDZORCCHTG-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-formylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)acetamide is a structurally complex acetamide derivative featuring a brominated and formylated phenoxy group linked to a 1,4-benzodioxin moiety via an acetamide bridge. This compound is likely of interest in medicinal chemistry due to the benzodioxin scaffold, which is prevalent in pharmaceuticals targeting neurological and inflammatory conditions (e.g., apremilast, a related benzodioxin-containing acetamide) .

Properties

IUPAC Name

2-(4-bromo-2-formylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO5/c19-13-5-6-15(12(7-13)9-21)24-11-18(22)20-8-14-10-23-16-3-1-2-4-17(16)25-14/h1-7,9,14H,8,10-11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSBLDZORCCHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)COC3=C(C=C(C=C3)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-bromo-2-formylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₃BrN₂O₃
  • Molecular Weight : 353.18 g/mol
  • CAS Number : 1402667-16-6

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The presence of bromine and the benzodioxin moiety are particularly noteworthy due to their roles in enhancing biological interactions.

Antimicrobial Activity

Recent studies have shown that derivatives of compounds similar to this compound possess promising antimicrobial properties. For instance:

  • Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of bacterial lipid biosynthesis and disruption of cell membrane integrity.
  • In Vitro Studies : Compounds were tested against various bacterial strains (both Gram-positive and Gram-negative) and fungi using methods such as the turbidimetric method. Results indicated that certain derivatives exhibited significant inhibitory effects on microbial growth.
CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
d1Staphylococcus aureus8 µg/mL
d2Escherichia coli16 µg/mL
d3Candida albicans32 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly against human breast cancer cell lines (MCF7):

  • Cell Viability Assays : Using the Sulforhodamine B (SRB) assay, it was found that certain derivatives significantly reduced cell viability in a dose-dependent manner.
  • Key Findings :
    • Compounds d6 and d7 demonstrated the highest cytotoxicity against MCF7 cells with IC50 values below 10 µM.
    • Molecular docking studies suggested effective binding interactions with estrogen receptors, indicating a potential mechanism for anticancer activity.
CompoundCancer Cell LineIC50 (µM)
d6MCF78.5
d7MCF79.0

Case Studies

Several studies have explored the biological activity of related compounds. For example:

  • Study on Thiazole Derivatives : Research highlighted that thiazole-containing compounds exhibited both antimicrobial and anticancer activities through similar mechanisms involving lipid biosynthesis inhibition and receptor interaction .
  • Molecular Docking Studies : Molecular modeling techniques have been employed to predict the binding affinities of these compounds to various biological targets, further supporting their potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following sections compare the target compound with analogs based on substituents, synthesis, physicochemical properties, and biological activity.

Substituent Variations on the Phenoxy Group

Halogen and Carbonyl Modifications
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: This analog replaces the formylphenoxy with a pyridazinone ring and a 4-methoxybenzyl group. It acts as a potent FPR2 agonist, highlighting the role of bromophenyl groups in receptor binding .
  • 2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31): Features a fluorophenoxy and butyryl group, yielding a lower melting point (84°C) compared to brominated analogs, likely due to reduced molecular symmetry .
Table 1: Substituent Effects on Physicochemical Properties
Compound Substituents Melting Point (°C) Yield (%) Biological Activity
Target Compound 4-Bromo-2-formylphenoxy N/A N/A Not reported
Compound 31 4-Butyryl-2-fluorophenoxy 84 54 Not reported
N-(4-Bromophenyl)-2-[...]acetamide Pyridazinone-methoxybenzyl N/A N/A FPR2 agonist

Amide Linkage and Attached Moieties

Benzodioxin vs. Other Aromatic Systems
  • Target Compound : The 2,3-dihydro-1,4-benzodioxin-3-ylmethyl group may enhance solubility through oxygen lone-pair interactions and participate in hydrogen bonding .
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide : Replaces benzodioxin with a benzothiazole ring, introducing a trifluoromethyl group for metabolic stability. Such modifications are common in kinase inhibitors .
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[rel-(4R,7S)-...]acetamide : A benzodioxin-containing analog with a bicyclic isoindole moiety, demonstrating the versatility of benzodioxin in scaffold design .
Amide vs. Sulfonamide Linkages
  • 2-(2-Chloropyridine-3-sulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide : A sulfonamide-linked benzamide with a chloropyridine group, highlighting how linkage type (amide vs. sulfonamide) affects electronic properties and target selectivity .

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